molecular formula C13H14N2O4 B5542365 3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No. B5542365
M. Wt: 262.26 g/mol
InChI Key: FZEWCRVRUPDHMU-UHFFFAOYSA-N
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Description

The compound “3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one” is a derivative of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid . It belongs to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The structures of products were confirmed by analysis using spectral data (1 H-NMR, 13 C-NMR, FT-IR and HRMS) .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.21 . The melting point is 163-166 °C (lit.) . The InChI key is BHULHAHXIGPYKV-UHFFFAOYSA-N .

Scientific Research Applications

Chemistry and Synthesis

A foundational aspect of this compound's research application involves its chemistry and synthesis. Studies have detailed methods for generating oxazolidin-2-ylidenes, with potential uses in creating spiro-fused hydantoins and 2-oxazolines, highlighting the compound's versatility in synthesis processes. The synthesis involves thermolysis of Δ3-1,3,4-oxadiazolines, demonstrating its potential for generating various chemical structures (Couture & Warkentin, 1997).

Antimicrobial and Antioxidant Properties

Research has explored the antimicrobial and antioxidant properties of benzoxazinyl derivatives, including the synthesis of benzoxazinyl pyrazolone arylidenes. These compounds have been tested for in vitro antimicrobial and antioxidant activities, showcasing their potential as potent antimicrobials and antioxidants (Sonia et al., 2013).

Bioactivity and Ecological Role

Another area of interest is the bioactivity and ecological role of benzoxazinones, including derivatives of the mentioned compound. These studies have found a variety of compounds exhibiting phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting potential applications in natural herbicide models and pharmaceutical development (Macias et al., 2009).

Synthesis of Derivatives for Biological Applications

Further research has been conducted on synthesizing derivatives of benzoxazinones for biological applications. This includes the development of novel synthesis methods for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are crucial for exploring the therapeutic potential of these compounds (Gabriele et al., 2006).

Development of Antibacterial Agents

Significant efforts have been made to develop benzoxazinyl-oxazolidinones as novel antibacterial agents. These efforts include the synthesis and evaluation of novel compounds for their antibacterial activities against resistant and susceptible Gram-positive bacteria. The research highlights the potential of benzoxazinyl-oxazolidinones as promising antibacterial agents for clinical use (Guo et al., 2013).

Mechanism of Action

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal . Some compounds have exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml .

Safety and Hazards

The compound is classified as non-combustible solids . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-12(9-14-5-7-19-13(14)17)15-6-8-18-11-4-2-1-3-10(11)15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEWCRVRUPDHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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